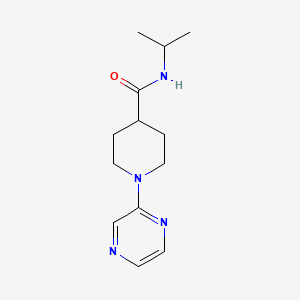![molecular formula C18H24OS B12580460 Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]- CAS No. 565184-56-7](/img/structure/B12580460.png)
Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]- is a complex organic compound with a unique structure that includes a cyclopentanone ring, a butenyl group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with a suitable alkylating agent in the presence of a base to introduce the butenyl group. The thioether linkage can be formed by reacting the intermediate with a thiol derivative, such as 4-methylphenylthiol, under appropriate conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]- involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and butenyl group play crucial roles in its reactivity and binding affinity. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone, 2-methyl-: A simpler analog with a methyl group instead of the complex butenyl-thioether structure.
Cyclopentenone: Contains a similar cyclopentanone ring but lacks the thioether and butenyl groups.
Uniqueness
Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]- is unique due to its combination of a cyclopentanone ring, a butenyl group, and a thioether linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
565184-56-7 |
|---|---|
Molekularformel |
C18H24OS |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-[2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-yl]cyclopentan-1-one |
InChI |
InChI=1S/C18H24OS/c1-4-12-18(3,16-6-5-7-17(16)19)13-20-15-10-8-14(2)9-11-15/h4,8-11,16H,1,5-7,12-13H2,2-3H3 |
InChI-Schlüssel |
GKKFWHFRWXBUGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC(C)(CC=C)C2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine](/img/structure/B12580388.png)
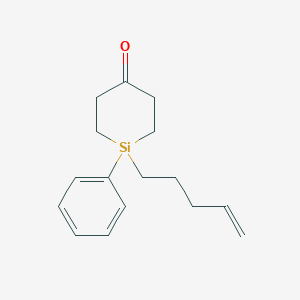

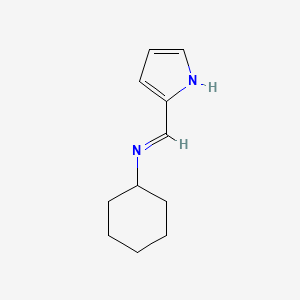

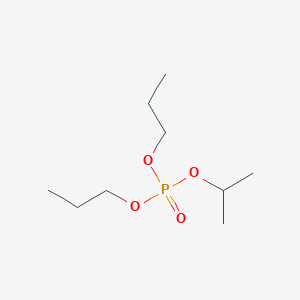
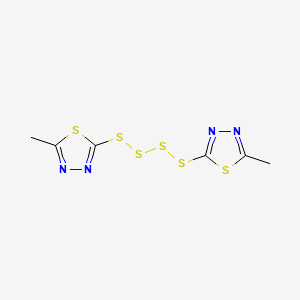
silyl}butanenitrile](/img/structure/B12580435.png)

![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
